Mtt formazan

Overview

Description

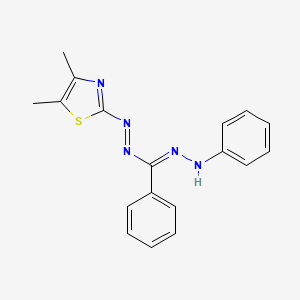

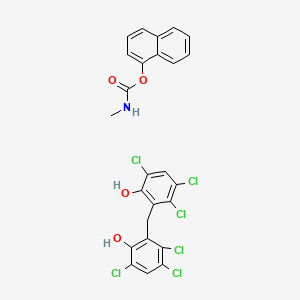

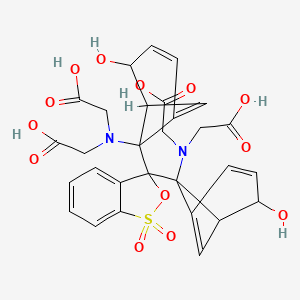

Mtt formazan, chemically known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenylformazan, is a purple-colored, water-insoluble compound. It is a product of the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells. This reduction is facilitated by NAD(P)H-dependent oxidoreductase enzymes present in viable cells .

Mechanism of Action

Target of Action

MTT-Formazan primarily targets the mitochondria of cells . The key enzyme involved in its action is NAD(P)H-dependent oxidoreductase , which is found in the mitochondria of metabolically active cells .

Mode of Action

The mode of action of MTT-Formazan involves the enzymatic reduction of a yellow-colored, water-soluble compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple-colored, water-insoluble compound, MTT-Formazan . This reduction is catalyzed by the mitochondrial dehydrogenase enzymes present in viable cells .

Biochemical Pathways

The biochemical pathway involved in the action of MTT-Formazan is the electron transport chain in the mitochondria . The NAD(P)H-dependent oxidoreductase enzymes, which are part of this chain, reduce the MTT to formazan . The amount of formazan produced is directly proportional to the number of living cells present during MTT exposure .

Pharmacokinetics

The pharmacokinetics of MTT-Formazan primarily involve its formation and solubilization within cells. The MTT is reduced to formazan within the cells, and the formazan crystals formed are water-insoluble . These crystals are then dissolved using a solubilization solution, typically dimethyl sulfoxide (DMSO), an acidified ethanol solution, or a solution of the

Biochemical Analysis

Biochemical Properties

Mtt formazan plays a crucial role in biochemical reactions as a product of the MTT assay, which is widely used to assess cell viability, proliferation, and cytotoxicity. The reduction of MTT to this compound is facilitated by NAD(P)H-dependent oxidoreductase enzymes found in metabolically active cells . These enzymes, including mitochondrial dehydrogenases, interact with MTT, transferring electrons to reduce it to this compound . This interaction is indicative of the presence of viable cells and their metabolic activity.

Cellular Effects

This compound influences various cellular processes by serving as a marker for cell viability and metabolic activity. The formation of this compound in cells is directly proportional to the number of viable, metabolically active cells . This compound is used to measure cellular metabolic activity, which reflects cell viability, proliferation, and cytotoxicity . The reduction of MTT to this compound by viable cells indicates active cellular metabolism and the presence of NAD(P)H-dependent oxidoreductase enzymes .

Molecular Mechanism

The molecular mechanism of this compound formation involves the reduction of MTT by NAD(P)H-dependent oxidoreductase enzymes in living cells . These enzymes transfer electrons from NAD(P)H to MTT, reducing it to this compound . This reaction occurs primarily in the mitochondria, where mitochondrial dehydrogenases play a significant role . The formation of this compound is an indicator of mitochondrial activity and overall cellular metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound formation can change over time. The stability of this compound is influenced by the solubilization solution used to dissolve the formazan crystals . Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents that provide rapid and complete solubilization of this compound, ensuring color stability for at least 24 hours . The stability and degradation of this compound can impact the accuracy of cell viability and metabolic activity measurements over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher concentrations of MTT can lead to increased formation of this compound, indicating higher metabolic activity and cell viability . Excessive doses of MTT may result in cytotoxic effects, leading to cell death and reduced formation of this compound . It is essential to optimize the dosage of MTT to accurately assess cell viability and metabolic activity without inducing cytotoxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular redox activity. The reduction of MTT to this compound is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are part of the glycolytic pathways and the mitochondrial electron transport chain . These enzymes facilitate the transfer of electrons from NAD(P)H to MTT, resulting in the formation of this compound . The metabolic activity of cells, including the production of NAD(P)H, directly influences the formation of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility and interaction with cellular components. This compound is water-insoluble and forms complexes with cells, which can affect its distribution within the cell . The solubilization of this compound is necessary for spectrophotometric measurements, and solvents like DMF and DMSO are used to dissolve the formazan crystals . The distribution of this compound within cells can provide insights into cellular metabolic activity and viability .

Subcellular Localization

The subcellular localization of this compound is primarily associated with mitochondria, where mitochondrial dehydrogenases catalyze the reduction of MTT to this compound . Studies have shown that this compound deposits are not exclusively localized to mitochondria and can be found in other cellular compartments . The precise localization of this compound can be studied using confocal microscopy and organelle-selective fluorescent probes . Understanding the subcellular localization of this compound can provide insights into the metabolic activity and viability of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mtt formazan is typically synthesized in a laboratory setting through the enzymatic reduction of MTT. The process involves the following steps:

Preparation of MTT Solution: MTT is dissolved in a suitable solvent such as phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

Reduction Reaction: The MTT solution is added to a culture of metabolically active cells. .

Solubilization: The insoluble this compound crystals are dissolved using a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to culture cells in large volumes, followed by the addition of MTT and subsequent extraction and purification of this compound.

Chemical Reactions Analysis

Types of Reactions

Mtt formazan primarily undergoes reduction reactions. The reduction of MTT to this compound is a key reaction in various assays .

Common Reagents and Conditions

Reagents: MTT, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), acidified ethanol.

Conditions: The reduction reaction is typically carried out at 37°C in a cell culture environment

Major Products

The major product of the reduction reaction is this compound, which is characterized by its purple color and insolubility in water .

Scientific Research Applications

Mtt formazan is widely used in scientific research, particularly in the following areas:

Cell Viability Assays: The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity

Cytotoxicity Testing: This compound is used to measure the cytotoxic effects of various compounds on cell cultures

Proliferation Studies: The compound is used to quantify cell proliferation in response to growth factors, cytokines, and nutrients

Photosensitizing Activity: This compound is used as a probe to evaluate the photosensitizing activity of various compounds under light exposure.

Comparison with Similar Compounds

Similar Compounds

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a water-soluble formazan product, making it more convenient for certain assays.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS produces a formazan product that is soluble in cell culture media, eliminating the need for a solubilization step.

Uniqueness

Mtt formazan is unique in its widespread use in cell viability assays due to its reliable colorimetric properties and the ease of quantification using spectrophotometry .

Properties

IUPAC Name |

N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFKVQOPAJDJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23305-68-2 | |

| Record name | [2-(4,5-Dimethyl-2-thiazolyl)diazenyl]phenylmethanone 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23305-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)

![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)